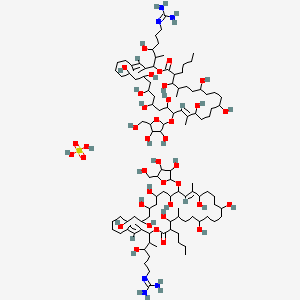
Ebrimycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Primycin has strong antituberculotic characteristics, belongs to the group of Sakaguchi-positive antibiotics.
科学的研究の応用
Scientific Research Applications
-
Antifungal Treatments :
Ebrimycin has been effectively used in gel formulations for superficial infections and burn injuries. Its action is particularly potent against Candida albicans, a common yeast responsible for infections in humans. The drug's efficacy is attributed to its ability to form complexes with ergosterol, a vital component of fungal cell membranes, leading to membrane destabilization and cell death . -
Antimicrobial Spectrum :
This compound exhibits a broad antimicrobial spectrum. It has shown effectiveness against various pathogens, including: -
Mechanism of Action :
The compound's mechanism involves the formation of ion channels within the lipid bilayer of microbial cells. This disrupts the membrane integrity, leading to the efflux of essential intracellular components and ultimately cell death. The thermodynamic parameters of its interaction with ergosterol indicate that complex formation is entropy-driven, enhancing its effectiveness at elevated temperatures .
Case Study 1: Efficacy Against Candida albicans
A study demonstrated that this compound significantly reduced the viability of Candida albicans in vitro. The interaction between this compound and ergosterol was quantified using Rayleigh scattering techniques, revealing that the drug forms stable complexes that disrupt fungal membranes .
Case Study 2: Broad-Spectrum Antimicrobial Activity
Research highlighted this compound's effectiveness against multi-drug resistant bacterial strains. In comparative studies with other antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, underscoring its potential role in treating infections where conventional antibiotics fail .
Comparative Analysis Table
| Pathogen | This compound Sensitivity | Other Antibiotics Sensitivity |
|---|---|---|
| Candida albicans | High | Moderate |
| Staphylococcus aureus | High | Variable |
| Escherichia coli | Moderate | High |
| Enterococcus faecalis | High | Low |
Future Research Directions
The promising results from various studies suggest several avenues for future research:
- Clinical Trials : Further clinical trials are needed to establish effective dosages and treatment regimens for this compound in humans.
- Resistance Mechanisms : Investigating the mechanisms by which some pathogens develop resistance to this compound could help refine its use.
- Formulation Development : Exploring different formulations (e.g., topical gels versus systemic administration) could optimize delivery methods for various types of infections.
特性
CAS番号 |
30003-49-7 |
|---|---|
分子式 |
C110H208N6O38S |
分子量 |
2254.938 |
IUPAC名 |
2-[5-[(4E,20E)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C55H103N3O17.H2O4S/c2*1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57;1-5(2,3)4/h2*25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58);(H2,1,2,3,4)/b2*32-25+,34-26+; |
InChIキー |
DBULPBHLGBAFFN-XRGRGHKRSA-N |
SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.OS(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Primycin; Debrycin sulfate; Ebrimycin; Primycin A(sub 1) sulfate; Primycin A1 sulfate. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















